molecular formula C10H19N3O3 B15089553 3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid

3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid

Cat. No.: B15089553
M. Wt: 229.28 g/mol
InChI Key: BMJVPGZDXZTCFW-UHFFFAOYSA-N
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Description

3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid is a piperazine-derived compound characterized by a dimethylcarbamoyl substitution at the 4-position of the piperazine ring and a propanoic acid side chain. The propanoic acid moiety contributes to acidity, enabling salt formation (e.g., dihydrochloride derivatives, as seen in and ). Piperazine derivatives are frequently explored for pharmacological applications, including central nervous system (CNS) modulation () and enzyme inhibition, though specific biological data for this compound remain unstated in the provided evidence.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

3-[4-(dimethylcarbamoyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C10H19N3O3/c1-11(2)10(16)13-7-5-12(6-8-13)4-3-9(14)15/h3-8H2,1-2H3,(H,14,15)

InChI Key

BMJVPGZDXZTCFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with dimethylcarbamoyl chloride followed by the introduction of a propanoic acid group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The piperazine ring can interact with various biological pathways, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Features
3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid Dimethylcarbamoyl C₁₀H₁₈N₃O₃* ~228.27* Polar carbamoyl group; potential for H-bonding and enhanced solubility.
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Chlorophenyl C₁₃H₁₉Cl₃N₂O₂ 344.66 Chlorine substituent increases lipophilicity; dihydrochloride salt improves stability.
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Methylphenyl C₁₄H₂₁Cl₂N₂O₂ 321.25 Methyl group enhances hydrophobicity; dihydrochloride form aids crystallinity.
3-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]propanoic acid 7-Chloroquinolin-4-yl C₁₆H₁₈ClN₃O₂ 319.79 Bulky aromatic system; may influence CNS penetration and receptor binding.
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride Benzyl C₁₄H₂₂Cl₂N₂O₂ 321.25 Benzyl group increases lipophilicity; potential for altered metabolic stability.

*Note: Values marked with * are estimated based on analogous structures due to incomplete data in evidence.

Key Differences and Implications

Benzyl/Methylphenyl: Balances lipophilicity for prolonged half-life but may reduce solubility.

Salt Forms : Dihydrochloride salts () improve crystallinity and stability, critical for pharmaceutical formulation.

Synthetic Accessibility : The dimethylcarbamoyl group is synthetically straightforward compared to complex heterocycles (e.g., dibenzodiazepine in ), enabling cost-effective production.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology : Synthesize analogs with modifications to the dimethylcarbamoyl group (e.g., replacing methyl with cyclopropyl) or piperazine ring (e.g., N-alkylation). Test analogs in parallel against off-target receptors (e.g., dopamine D₂) to assess selectivity .

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